Monomelittoside
CAS No.: 20633-72-1
Cat. No.: VC0003817
Molecular Formula: C15H22O10
Molecular Weight: 362.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20633-72-1 |
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Molecular Formula | C15H22O10 |
Molecular Weight | 362.33 g/mol |
IUPAC Name | (2R,4R,5R,6S)-6-[[(4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,3,4,5-pentol |
Standard InChI | InChI=1S/C15H22O10/c16-5-8-2-1-7-3-4-23-12(9(7)8)24-13-10(18)11(19)15(21,22)14(20,6-17)25-13/h2-4,7,9-13,16-22H,1,5-6H2/t7-,9+,10+,11+,12?,13-,14+/m0/s1 |
Standard InChI Key | SSYXHGGOPFIYJV-GMSCMIDLSA-N |
Isomeric SMILES | C1C=C([C@H]2[C@@H]1C=COC2O[C@@H]3[C@@H]([C@H](C([C@](O3)(CO)O)(O)O)O)O)CO |
SMILES | C1C=C(C2C1C=COC2OC3C(C(C(C(O3)(CO)O)(O)O)O)O)CO |
Canonical SMILES | C1C=C(C2C1C=COC2OC3C(C(C(C(O3)(CO)O)(O)O)O)O)CO |
Chemical Identity and Structural Elucidation
Molecular Architecture
Monomelittoside features a bicyclic cyclopenta[c]pyran core substituted with hydroxyl and hydroxymethyl groups, conjugated to a glucose unit via an O-glycosidic bond. X-ray crystallographic data, though currently unavailable, suggest significant stereochemical complexity based on its eight stereocenters and chair conformation of the glucopyranosyl residue . The compound’s IUPAC name reflects its absolute configuration, confirmed through nuclear magnetic resonance (NMR) and circular dichroism studies of related analogs .
Spectroscopic Signatures
Key spectral characteristics include:
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Mass spectrometry: Electrospray ionization (ESI-MS) reveals a deprotonated molecular ion [M−H]⁻ at m/z 361.11332 (Δmass +0.4 ppm), with characteristic fragment ions at m/z 59.0124 (C₂H₃O₂⁻), 89.0229 (C₃H₅O₃⁻), and 155.0339 (C₆H₁₁O₅⁻) .
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NMR spectroscopy: Predicted ¹H NMR signals include anomeric proton resonances at δ 4.8–5.2 ppm (d, J = 7–8 Hz) for the β-glucoside and δ 5.7–6.1 ppm (m) for the cyclopentenyl protons, though experimental data remain unpublished .
Physicochemical Properties
The compound’s computed properties highlight its polar nature:
Property | Value |
---|---|
XLogP3-AA | -4.1 |
Hydrogen bond donors | 7 |
Hydrogen bond acceptors | 10 |
Rotatable bonds | 4 |
Topological polar surface area | 167 Ų |
These parameters suggest high water solubility (estimated 1–10 g/L) and low membrane permeability, typical of O-glycosides .
Natural Occurrence and Biogenesis
Plant Sources
Monomelittoside occurs in:
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Rehmannia glutinosa (Chinese foxglove): Roots used traditionally for inflammatory and metabolic disorders .
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Campylanthus glaber (Scrophulariaceae): Arid-adapted species with uncharacterized secondary metabolism .
Its co-occurrence with melittoside (a diglycoside analog) in these species suggests shared biosynthetic pathways .
Biosynthetic Pathways
While direct studies are lacking, analogous iridoid glycoside biosynthesis provides insights:
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Cyclopentanoid formation: Oxidation of 8-oxogeraniol to iridodial, followed by cyclization to deoxyloganic acid.
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Glycosylation: UDP-glucose-dependent transferase catalyzes β-glycosidic bond formation at C-1 of the aglycone.
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Hydroxylation: Sequential P450-mediated oxidations introduce hydroxyl groups at C-4a and C-5 .
Analytical Characterization Methodologies
Chromatographic Separation
In reversed-phase HPLC (C18 column), monomelittoside elutes at 4.23 min under gradient elution (0.1% formic acid/acetonitrile), exhibiting strong retention despite polarity due to hydrogen bonding with stationary phases .
Mass Spectrometric Differentiation
Distinctive fragmentation patterns differentiate monomelittoside from structural analogs:
Feature | Monomelittoside | Melittoside |
---|---|---|
[M−H]⁻ (m/z) | 361.11332 | 523.16693 |
Key MS/MS ions | 59, 89, 155 | 59, 89, 179 |
Neutral losses | H₂O (18 Da), C₃H₆O₃ (90 Da) | Hexose (162 Da) |
The absence of hexose-derived fragments (e.g., m/z 179) confirms its monoglycosidic nature versus melittoside’s diglycoside structure .
Challenges in Structural Elucidation
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Stereochemical resolution: Overlapping NMR signals from multiple hydroxyl groups complicate configurational assignments.
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Isomer discrimination: Epimeric forms at C-4a or C-7a require chiral chromatography or vibrational circular dichroism for differentiation .
Future Research Directions
Priority Investigations
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Total synthesis: Develop enantioselective routes using organocatalytic cycloadditions or biotransformations.
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Target identification: Employ affinity chromatography and proteomics to map cellular targets.
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Biosynthetic engineering: Heterologous expression in Nicotiana benthamiana to elucidate pathway enzymes.
Analytical Advancements
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Ion mobility-MS: Resolve isobaric isomers through collision cross-section measurements.
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Cryo-EM: Determine 3D conformation in ligand-protein complexes at near-atomic resolution.
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